3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine

Description

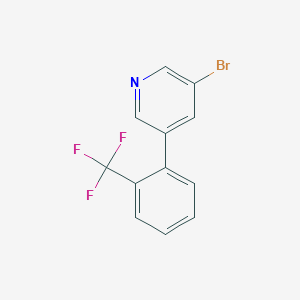

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 4. Position 3 bears a bromine atom, while position 5 is functionalized with a 2-(trifluoromethyl)phenyl group. The compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of trifluoromethylpyridine derivatives .

Properties

IUPAC Name |

3-bromo-5-[2-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSTMRLBJFTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735025 | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675589-99-8 | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Synthesis

The synthesis of this compound typically involves halogenation and functionalization of pyridine derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for further modifications to improve efficacy against specific biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related trifluoromethylpyridine derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that specific trifluoromethylpyridine derivatives could block the migration of A375 melanoma cells, leading to G2/M phase cell cycle arrest and increased apoptosis rates .

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CHJ04022R | A375 | 0.2 - 1 | G2/M arrest, apoptosis induction |

| Compound X | HeLa | 0.5 | PI3K/NF-κB pathway inhibition |

| Compound Y | MCF-7 | 0.8 | MMP-9 suppression |

The identified mechanisms through which these compounds exert their effects include:

- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in melanoma cells treated with related compounds, leading to decreased viability.

- Apoptosis Induction : Increased levels of apoptotic markers were noted after treatment, suggesting that these compounds can effectively trigger programmed cell death in cancer cells.

- Inhibition of Metastasis : The suppression of matrix metalloproteinases (MMPs), particularly MMP-9, has been linked to reduced invasive capabilities in cancer cells, which is crucial for metastasis prevention .

Case Studies

Several case studies have documented the efficacy of trifluoromethylpyridine derivatives:

- Study on A375 Cells : Treatment with CHJ04022R resulted in a significant increase in apoptotic cells (from 4.3% to 61.4%) over 48 hours .

- In Vivo Studies : In animal models, similar compounds demonstrated dose-dependent inhibition of tumor growth, indicating their potential as effective anti-cancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern on the pyridine ring critically affects reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

- Electronic Effects: The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, reducing electron density on the pyridine ring.

- Substituent Position : Bromine at position 3 (meta to CF₃Ph) may enhance susceptibility to nucleophilic aromatic substitution compared to bromine at position 2 (ortho to CF₃), as seen in 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine .

Table 2: Application Comparison

Physicochemical Properties

Key properties influenced by substituents:

Table 3: Physicochemical Properties

- Lipophilicity: The phenyl group in the target compound increases LogP compared to amino-substituted analogs, favoring agrochemical applications .

- Solubility : Polar groups (e.g., NH₂ in ) improve aqueous solubility, critical for pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.